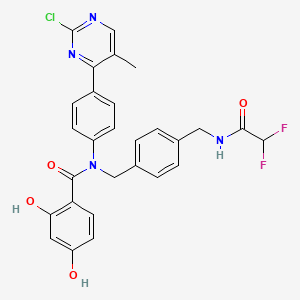
VER-246608
描述
VER-246608 是一种新型且选择性的 ATP 竞争性泛异构体丙酮酸脱氢酶激酶抑制剂。 该化合物已显示出在破坏瓦氏效应和诱导癌细胞中依赖于环境的细胞静止方面的潜力 .
科学研究应用
VER-246608 具有多种科学研究应用,尤其是在化学、生物学、医学和工业领域。 在癌症研究中,它已被证明能够破坏瓦氏效应并在营养缺乏条件下诱导癌细胞的细胞静止 . 该化合物还被发现能够增强阿霉素(一种化疗药物)的活性 . 此外,this compound 已被用于研究丙酮酸脱氢酶激酶在细胞能量代谢中的作用及其在癌症中的意义 .
作用机制
生化分析
Biochemical Properties
VER-246608 plays a significant role in biochemical reactions. It interacts with the pyruvate dehydrogenase complex (PDC), increasing its activity and oxygen consumption while reducing lactate production and glucose consumption . This interaction is particularly pronounced under glucose-depleted conditions .
Cellular Effects
This compound has context-dependent cytotoxic effects on cancer cells. Under normal culture conditions, it shows little cytotoxicity. When glucose and glutamine or serum are depleted, the cytotoxicity of this compound is enhanced . This suggests that the compound influences cell function by modulating metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of pyruvate dehydrogenase kinase (PDK). This inhibition results in increased activity of the pyruvate dehydrogenase complex (PDC), leading to increased oxygen consumption and reduced lactate production .
Metabolic Pathways
This compound is involved in the regulation of the pyruvate dehydrogenase complex (PDC), a key component of cellular metabolism . By inhibiting PDK, this compound increases PDC activity, thereby influencing metabolic flux.
准备方法
VER-246608 的合成涉及 NMR 基片段筛选和结构引导的药物化学相结合,以增强化合物的效力和选择性 . 具体合成路线和反应条件在相关研究文章的补充方法中详细介绍 . 可用文献中没有明确详细说明工业生产方法。
化学反应分析
VER-246608 会发生各种化学反应,主要涉及它与丙酮酸脱氢酶激酶的相互作用。 它是一种 ATP 竞争性抑制剂,这意味着它与 ATP 竞争结合激酶 . 该化合物已显示出抑制丙酮酸脱氢酶复合体 E1α 亚基的磷酸化,导致复合体活性增加 . 这些反应中常用的试剂和条件包括 β-氯-L-丙氨酸、2-脱氧葡萄糖和 3-溴丙酮酸 . 这些反应形成的主要产物包括降低的乳酸生成和葡萄糖消耗 .
相似化合物的比较
属性
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VER-246608 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [, ]. PDK is responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), a key enzyme linking glycolysis to oxidative phosphorylation. By inhibiting PDK, this compound prevents PDC phosphorylation, leading to increased PDC activity []. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, characterized by increased oxygen consumption, reduced lactate production, and decreased glucose consumption [, ].
Q2: What is the relationship between this compound's effect on cellular metabolism and its anti-cancer activity?
A2: Research suggests that this compound's anti-cancer activity is context-dependent and linked to its ability to disrupt the Warburg effect, a metabolic adaptation where cancer cells favor glycolysis even in the presence of oxygen [, ]. Studies demonstrate that this compound exhibits enhanced cytotoxicity under nutrient-depleted conditions mimicking the tumor microenvironment [, ]. This is likely because under such conditions, cancer cells are more reliant on glycolysis for survival, and inhibiting this pathway with this compound becomes more detrimental [].
Q3: How does the chemical structure of this compound contribute to its activity and selectivity?
A3: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research points to the importance of the 5-membered heteroaromatic ring for potent PDHK inhibition []. Modifications to this ring system can significantly impact inhibitory activity and isoform selectivity []. This highlights the potential for targeted structural modifications to fine-tune the compound's pharmacological profile.
Q4: What are the potential implications of this compound's synergistic effects with other anti-cancer agents?
A4: this compound has demonstrated synergistic anti-cancer activity when combined with other drugs, particularly those influencing mitochondrial function, such as doxorubicin []. This suggests that combining this compound with existing therapies could enhance treatment efficacy. Further research is crucial to explore optimal drug combinations and understand the mechanisms underlying these synergistic effects. This could pave the way for more effective therapeutic strategies targeting cancer metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
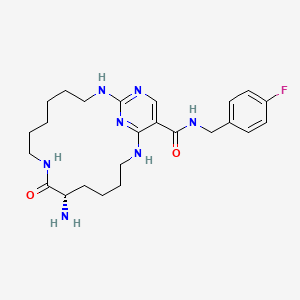
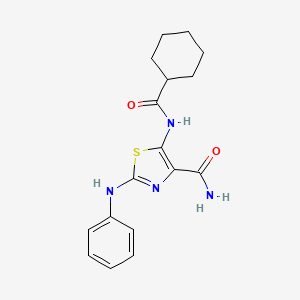
![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)
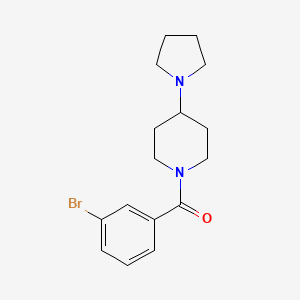

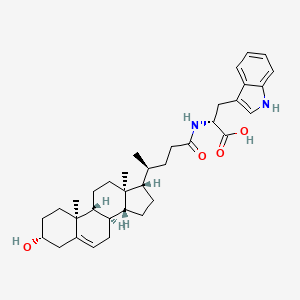
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

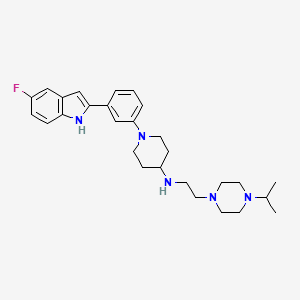
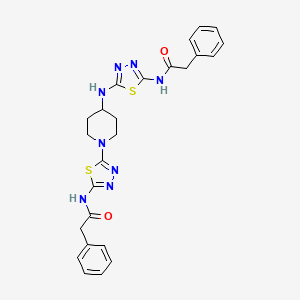


![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
